molecular formula C19H11N3O2 B293105 2-formyl-1-oxo-3-phenyl-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile

2-formyl-1-oxo-3-phenyl-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No. B293105
M. Wt: 313.3 g/mol
InChI Key: MOHSSOLGZWNYOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-formyl-1-oxo-3-phenyl-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile, also known as PBC, is a heterocyclic compound that has attracted attention in the scientific community due to its potential applications in various fields. PBC is a member of the benzimidazole family of compounds, which have been extensively studied for their diverse biological activities, including antitumor, antiviral, and antibacterial properties.

Mechanism of Action

The mechanism of action of 2-formyl-1-oxo-3-phenyl-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile is not fully understood. However, it is believed that 2-formyl-1-oxo-3-phenyl-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile exerts its antitumor activity by inhibiting the activity of topoisomerase I, an enzyme that is essential for DNA replication and transcription. 2-formyl-1-oxo-3-phenyl-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile has also been shown to induce apoptosis in cancer cells by activating the caspase cascade. In addition, 2-formyl-1-oxo-3-phenyl-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile has been shown to inhibit the activity of the proteasome, a protein complex that is responsible for the degradation of ubiquitinated proteins.
Biochemical and Physiological Effects:
2-formyl-1-oxo-3-phenyl-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile has been shown to exhibit a wide range of biochemical and physiological effects. In vitro studies have shown that 2-formyl-1-oxo-3-phenyl-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile can induce cell cycle arrest and apoptosis in cancer cells. 2-formyl-1-oxo-3-phenyl-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile has also been shown to inhibit the growth and proliferation of cancer cells by inducing DNA damage and inhibiting DNA repair. In addition, 2-formyl-1-oxo-3-phenyl-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-formyl-1-oxo-3-phenyl-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile in lab experiments is its potent antitumor activity against a wide range of cancer cell lines. 2-formyl-1-oxo-3-phenyl-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile is also relatively easy to synthesize, making it an attractive target for medicinal chemistry research. However, one of the limitations of using 2-formyl-1-oxo-3-phenyl-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile in lab experiments is its low solubility in aqueous solutions, which may limit its bioavailability in vivo.

Future Directions

There are several future directions for research on 2-formyl-1-oxo-3-phenyl-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile. One area of research is the development of more potent analogs of 2-formyl-1-oxo-3-phenyl-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile with improved solubility and bioavailability. Another area of research is the elucidation of the mechanism of action of 2-formyl-1-oxo-3-phenyl-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile, which could lead to the development of more targeted cancer therapies. Finally, 2-formyl-1-oxo-3-phenyl-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile could be used as a building block for the synthesis of novel organic materials with potential applications in areas such as catalysis and energy storage.

Synthesis Methods

2-formyl-1-oxo-3-phenyl-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile can be synthesized through a multistep reaction from 2-aminobenzoic acid and 2-aminopyridine. The first step involves the condensation of 2-aminobenzoic acid with acetic anhydride to form 2-acetylamino benzoic acid. This intermediate is then reacted with 2-aminopyridine in the presence of polyphosphoric acid to form the pyridobenzimidazole ring system. The final step involves the oxidation of the aldehyde group to form the formyl group, followed by the addition of a cyano group to the carbon atom adjacent to the formyl group.

Scientific Research Applications

2-formyl-1-oxo-3-phenyl-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, 2-formyl-1-oxo-3-phenyl-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile has been shown to exhibit potent antitumor activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. 2-formyl-1-oxo-3-phenyl-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile has also been shown to possess antiviral activity against HIV-1 and hepatitis C virus. In material science, 2-formyl-1-oxo-3-phenyl-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile has been used as a building block for the synthesis of novel organic materials, including metal-organic frameworks and covalent organic frameworks. In analytical chemistry, 2-formyl-1-oxo-3-phenyl-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile has been used as a fluorescent probe for the detection of metal ions.

properties

Molecular Formula

C19H11N3O2

Molecular Weight

313.3 g/mol

IUPAC Name

2-formyl-1-oxo-3-phenyl-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C19H11N3O2/c20-10-13-17(12-6-2-1-3-7-12)14(11-23)19(24)22-16-9-5-4-8-15(16)21-18(13)22/h1-9,11,21H

InChI Key

MOHSSOLGZWNYOL-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=C(C(=O)N3C4=CC=CC=C4NC3=C2C#N)C=O

SMILES

C1=CC=C(C=C1)C2=C(C(=O)N3C4=CC=CC=C4NC3=C2C#N)C=O

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)N3C4=CC=CC=C4NC3=C2C#N)C=O

Origin of Product

United States

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